Hydroxyprogesterone caproate is a synthetic progestin, meaning it is a laboratory-created compound with biological activity similar to that of the naturally occurring hormone progesterone. [] Hydroxyprogesterone caproate belongs to the class of medications known as progestins. [] Progestins, in general, work by mimicking the effects of progesterone, a key hormone in the female reproductive system. Hydroxyprogesterone caproate plays a significant role in scientific research, especially in the field of reproductive health. Studies have investigated its effects on various aspects of pregnancy, including the prevention of preterm birth.
Hydroxyprogesterone caproate is classified as a progestin, which is a synthetic progestogen that acts as an agonist of the progesterone receptor. It is derived from 17α-hydroxyprogesterone and is chemically known as 17α-hydroxyprogesterone hexanoate. This compound is recognized for its improved pharmacokinetics compared to natural progesterone, particularly in terms of its longer duration of action when administered intramuscularly in oil solution .
The synthesis of hydroxyprogesterone caproate involves two key steps:
Hydroxyprogesterone caproate has the following molecular formula:
Hydroxyprogesterone caproate is involved in several key chemical reactions:
Hydroxyprogesterone caproate exerts its effects primarily through binding to the progesterone receptor, which exists in two isoforms (PR-A and PR-B). The binding activates these receptors, leading to:
Research indicates that hydroxyprogesterone caproate has about 26% affinity for human PR-A and 30% for PR-B compared to natural progesterone .
Hydroxyprogesterone caproate has several important clinical applications:
Hydroxyprogesterone caproate (17α-OHPC) emerged from the mid-20th century race to develop synthetic steroid hormones. Isolated in 1953, this C21-steroid ester was engineered by attaching a caproic acid chain to 17α-hydroxyprogesterone to prolong its half-life and enhance bioavailability via intramuscular injection [3] [8]. Unlike natural progesterone—which required frequent dosing due to rapid metabolism—17α-OHPC’s lipophilic ester bond enabled sustained release, making it suitable for weekly administration. It debuted clinically in 1954–1955 under brands like Delalutin (US) and Proluton (Europe) for conditions like amenorrhea and threatened miscarriage [8] [7]. This innovation positioned 17α-OHPC among the first-generation progestins, distinct from micronized progesterone due to its synthetic structure and pharmacokinetic properties [3] [10].
Table 1: Key Historical Milestones of Hydroxyprogesterone Caproate
Year | Event | Brand Name(s) | Primary Indication(s) |
---|---|---|---|
1953 | Synthesis of 17α-OHPC by esterifying 17α-hydroxyprogesterone with caproic acid | N/A | Experimental use |
1954–1955 | First clinical introduction | Delalutin, Proluton | Amenorrhea, miscarriage prevention |
1956 | Initial FDA approval | Delalutin | Gynecological disorders |
1970s–1980s | Off-label use for preterm birth prevention | Various (including generics) | Recurrent preterm birth |
The U.S. Food and Drug Administration (FDA) granted 17α-OHPC full approval in 1956 for gynecological disorders under the brand Delalutin [4] [8]. However, commercial factors—not safety or efficacy concerns—led manufacturer Bristol-Myers Squibb to voluntarily withdraw it in 1999 [7] [8]. Interest resurged in 2003 when the Meis trial reported a 33% reduction in recurrent preterm birth (PTB) with 17α-OHPC versus placebo (36.3% vs. 54.9%; p<0.001) [1] [10]. This prompted accelerated FDA approval in 2011 for PTB prevention under the brand Makena [4] [5]. The approval mandated a confirmatory trial (PROLONG), which failed to verify clinical benefit in 2019 [1] [10]. Consequently, the FDA ordered market withdrawal in April 2023, citing unfavorable risk-benefit balance [4] [7].
Table 2: U.S. Regulatory Timeline for Hydroxyprogesterone Caproate
Year | Regulatory Action | Brand Name | Basis |
---|---|---|---|
1956 | Full FDA approval | Delalutin | Safety/efficacy for gynecological disorders |
1999 | Voluntary market withdrawal | Delalutin | Commercial reasons (low demand) |
2011 | Accelerated FDA approval | Makena | Meis trial surrogate endpoint (reduced PTB rate) |
2023 | Mandatory market withdrawal | Makena | PROLONG trial failure to confirm clinical benefit |
The 2011 accelerated approval of Makena ignited enduring scientific and ethical debates. The FDA’s decision relied on the Meis trial’s surrogate endpoint—reduction in PTB before 37 weeks—without proven neonatal benefits like decreased mortality or morbidity [1] [10]. Critically, the trial’s placebo group exhibited an unusually high PTB rate (54.9%), far exceeding the 37% a priori estimate, suggesting selection bias or non-generalizability [1] [10]. The FDA advisory committee initially voted 16–5 against approval in 2006, citing insufficient evidence linking PTB reduction to improved infant outcomes [1].
The confirmatory PROLONG trial (2019) exposed these limitations. In 1,708 high-risk women, 17α-OHPC showed no significant difference in PTB before 35 weeks (11.0% vs. 11.5%) or neonatal composite morbidity (5.6% vs. 5.0%) versus placebo [1] [10]. FDA analysis concluded that the Meis trial results could not be replicated in a broader population, leading to a 9–7 advisory vote for withdrawal [1]. Additional controversies included:
Global regulators adopted starkly different stances on 17α-OHPC. The European Medicines Agency (EMA) recommended market suspension in June 2024 based on two key findings [2] [6] [9]:
The EMA suspended all authorizations (e.g., Proluton Depot in Austria, Lentogest in Italy), noting limited evidence for other indications like infertility [6] [9]. Conversely, some countries (e.g., Japan, Canada) maintain legacy approvals for non-PTB indications, while Australia never authorized it for PTB [7] [8]. This divergence underscores regulatory fragmentation in evaluating risk-benefit profiles across distinct healthcare systems.
Table 3: International Regulatory Status of Hydroxyprogesterone Caproate (2024)
Region | Regulatory Status (2024) | Key Reasons | Brand Examples |
---|---|---|---|
European Union | Suspended (June 2024) | Lack of efficacy; possible cancer risk in offspring | Proluton Depot, Lentogest |
United States | Withdrawn (April 2023) | Failure of confirmatory trial to verify clinical benefit | Makena (and generics) |
Japan | Approved (non-PTB use) | Legacy authorization for gynecological disorders | Not specified in sources |
Canada | Approved (non-PTB use) | Limited indications excluding PTB prevention | Not specified in sources |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7